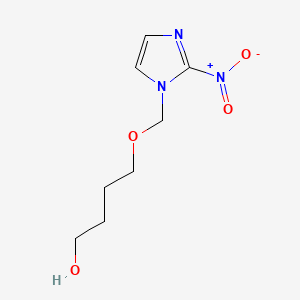
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-
Descripción general
Descripción
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-, also known as NIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. NIM is a nitroimidazole derivative that has been shown to exhibit anti-tumor and anti-microbial properties. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- involves the reaction of 2-nitro-1H-imidazole with 4-bromomethoxy-1-butanol in the presence of a base to form the desired product.
Starting Materials
2-nitro-1H-imidazole, 4-bromomethoxy-1-butanol, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-nitro-1H-imidazole in a suitable solvent (e.g. DMF, DMSO), Step 2: Add 4-bromomethoxy-1-butanol to the solution and stir at room temperature for several hours, Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several more hours, Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate), Step 5: Purify the product by column chromatography or recrystallization
Mecanismo De Acción
The mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is thought to induce the production of ROS within cancer cells, leading to cell death. It is also believed to disrupt the membrane potential of bacteria, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for lab experiments is its broad range of activity against cancer cells and bacteria. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. One area of research could be to further elucidate the mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on specific cellular pathways and identifying the key targets of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- within cells.
Another area of research could be to explore the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could involve studying the synergistic effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- with these therapies and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with these therapies.
Finally, there could be further research on the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in the treatment of bacterial infections. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on different types of bacteria and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for different types of infections.
Aplicaciones Científicas De Investigación
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has also been studied for its anti-microbial properties. It has been shown to exhibit activity against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to be effective against certain fungi and parasites.
Propiedades
IUPAC Name |
4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKPUFMJSAFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239533 | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |
CAS RN |
93679-08-4 | |
| Record name | RK 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



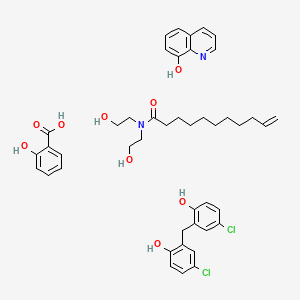
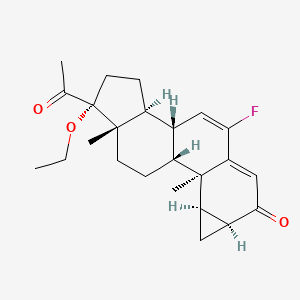
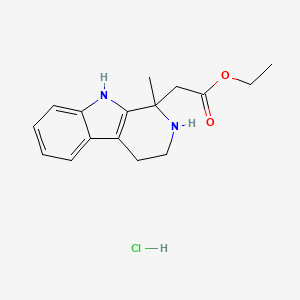
![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
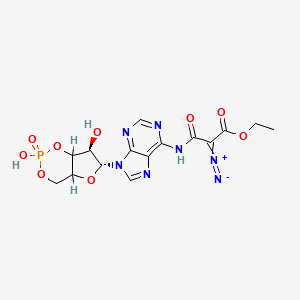
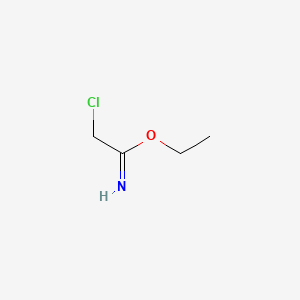
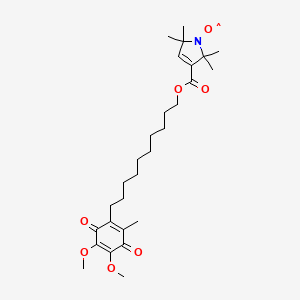
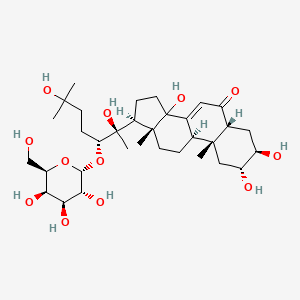
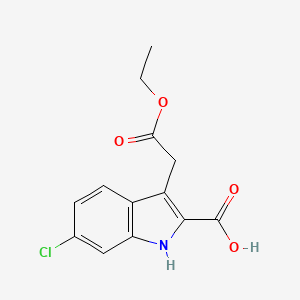
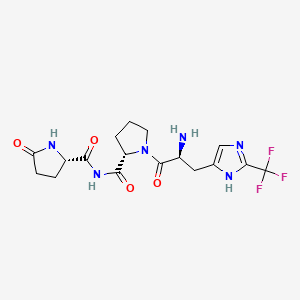
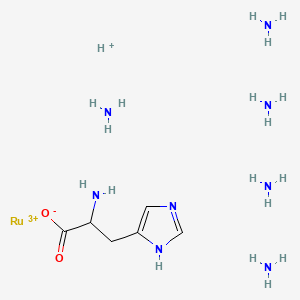
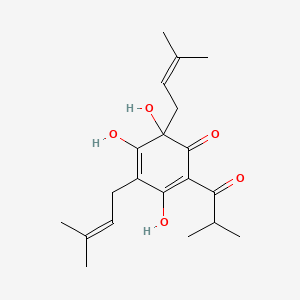
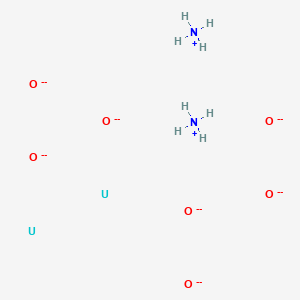
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)